While resources like PubChem, a database of chemical information maintained by the National Institutes of Health, list the compound and its properties, they do not mention any specific research applications [].
Similarly, scientific literature databases like Google Scholar and Scopus do not yield significant results directly related to the research applications of 4-Amino-3-hydroxybenzonitrile.
It is possible that 4-Amino-3-hydroxybenzonitrile is a recently discovered or niche compound, limiting its presence in the broader scientific literature.
If you require further information on the specific research applications of 4-Amino-3-hydroxybenzonitrile, consider contacting:
4-Amino-3-hydroxybenzonitrile, also known by its Chemical Abstracts Service number 55586-26-0, is an aromatic compound characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring, along with a nitrile functional group. Its molecular formula is C₇H₆N₂O, and it has a molecular weight of 134.14 g/mol. The compound appears as a white solid and is soluble in various organic solvents. Its structure can be depicted as follows:
textOH |C6H4-NH2 | CN
This compound is significant in organic synthesis and medicinal chemistry due to its potential biological activities and applications.
There is currently no scientific literature available on the specific mechanism of action of 4-Amino-3-hydroxybenzonitrile.
Due to the lack of specific research on 4-Amino-3-hydroxybenzonitrile, detailed safety information is unavailable. However, based on the presence of the amino group, the compound is predicted to be harmful if swallowed, inhaled, or comes into contact with skin or eyes []. Standard laboratory safety practices should always be followed when handling unknown compounds.
These reactions facilitate the modification of 4-amino-3-hydroxybenzonitrile for various synthetic pathways.
Research indicates that 4-amino-3-hydroxybenzonitrile exhibits biological activity relevant to pharmaceutical applications. It has been studied for its potential role in treating inflammatory diseases due to its influence on cytokine production, particularly interleukin-8, which is involved in neutrophil chemotaxis and inflammation . Additionally, the compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Several methods have been developed for synthesizing 4-amino-3-hydroxybenzonitrile:
4-Amino-3-hydroxybenzonitrile finds applications in various fields:
Several compounds share structural similarities with 4-amino-3-hydroxybenzonitrile, including:
The unique combination of amino, hydroxyl, and nitrile functionalities in 4-amino-3-hydroxybenzonitrile allows for diverse reactivity patterns not present in other similar compounds. Its specific arrangement contributes to its unique biological activity profile, making it a valuable compound for both synthetic chemistry and medicinal applications.
4-Amino-3-hydroxybenzonitrile features a planar benzene ring with electron-withdrawing (cyano) and electron-donating (amino, hydroxyl) groups. The nitrile group (-C≡N) at position 1, amino at position 4, and hydroxyl at position 3 create a unique electronic environment, influencing reactivity and solubility.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆N₂O | |
Molecular Weight | 134.14 g/mol | |
CAS Number | 55586-26-0 | |
SMILES | C1=CC(=C(C=C1C#N)O)N | |
InChIKey | HKZPOGZBKIWMPO-UHFFFAOYSA-N |
The amino group enhances nucleophilicity, while the hydroxyl group participates in hydrogen bonding. These features make the compound reactive toward electrophiles and useful in condensation reactions.
The positional arrangement of substituents distinguishes 4-amino-3-hydroxybenzonitrile from isomers like 2-amino-4-hydroxybenzonitrile and 3-amino-4-hydroxybenzonitrile. The relative positions of the amino and hydroxyl groups critically influence solubility, stability, and biological activity.
Isomer | Substituent Positions | Key Properties |
---|---|---|
4-Amino-3-hydroxy- | 4-NH₂, 3-OH, 1-CN | High reactivity, moderate solubility |
2-Amino-4-hydroxy- | 2-NH₂, 4-OH, 1-CN | Lower solubility in polar solvents |
3-Amino-4-hydroxy- | 3-NH₂, 4-OH, 1-CN | Enhanced hydrogen-bonding capacity |
The compound was first synthesized via reduction of 3-hydroxy-4-nitrobenzonitrile. Early methods employed tin(II) chloride in acetic acid under argon, yielding the product in 77% purity. Later optimizations introduced palladium-catalyzed hydrogenation for improved efficiency.
Key Synthetic Route:
Patents detail improved syntheses using alkyl dicarbonates for carbamate intermediates, enabling scalable production. These methods reduce side reactions and enhance yield stability, critical for industrial applications.
4-Amino-3-hydroxybenzonitrile serves as a versatile intermediate in organic synthesis:
In a landmark study, derivatives of 4-amino-3-hydroxybenzonitrile were designed as selective inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer. Structural modifications optimized potency and selectivity, achieving EC₅₀ values as low as 3.5 nM in cellular assays.
The compound undergoes diverse reactions:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Quinones, ketones |
Nucleophilic Substitution | Alkyl halides, acyl chlorides | Alkylated/amidated derivatives |
Diazotization | NaNO₂, HCl | Diazonium salts for azo coupling |
Benzonitriles are categorized by substituent type and position:
Compound | Substituents | Applications |
---|---|---|
Benzonitrile | None | Solvent, resin precursor |
4-Hydroxybenzonitrile | 4-OH | Dye intermediates, pharmaceuticals |
4-Amino-3-hydroxy- | 4-NH₂, 3-OH | Bioactive scaffolds, FTase inhibitors |
4-Amino-3-hydroxybenzonitrile exists as a crystalline solid under standard laboratory conditions [1] [2] [3]. The compound typically presents as a white to light yellow crystalline solid, with the slight coloration potentially arising from trace impurities or minor oxidation processes [1] [2]. The crystalline nature of the material reflects the strong intermolecular interactions facilitated by both hydrogen bonding and π-π stacking interactions between aromatic rings [1].
The solid-state properties are significantly influenced by the presence of both amino and hydroxyl groups, which participate in extensive hydrogen bonding networks. This hydrogen bonding capability contributes to the compound's organized crystal lattice structure and affects its melting behavior and solubility characteristics [1] . Storage recommendations specify maintaining the compound at 2-8°C in a dark environment to preserve its integrity and prevent degradation [2] [3] [5].
The solubility characteristics of 4-Amino-3-hydroxybenzonitrile demonstrate a clear preference for polar solvents, reflecting the hydrophilic nature imparted by its functional groups [1] . The compound exhibits excellent solubility in water and polar organic solvents, a behavior directly attributable to the hydrogen-bonding capacity of both the amino and hydroxyl substituents [1] .
Solvent Type | Solubility | Mechanism |
---|---|---|
Water | Soluble [1] | Hydrogen bonding with amino and hydroxyl groups |
Ethanol | Soluble [1] | Compatible polar protic environment |
Methanol | Soluble [1] | Similar polarity and hydrogen bonding capacity |
Dimethylformamide | Excellent [1] | Strong dipolar interactions |
Dimethyl sulfoxide | Excellent [1] | High polarity and solvating power |
Dichloromethane | Moderate | Limited polar interactions |
Hexane | Insoluble | Non-polar environment incompatible |
The preferential solubility in polar solvents enables effective purification through recrystallization from ethanol or similar polar protic solvents . This solubility pattern also influences the compound's bioavailability and distribution characteristics in biological systems, making it suitable for pharmaceutical applications requiring aqueous formulations [1] .
4-Amino-3-hydroxybenzonitrile exhibits a well-defined melting point range of 149-150°C, as consistently reported across multiple literature sources [8] [9] [3] [10]. This relatively sharp melting point indicates good purity and crystalline organization, with the specific value reflecting the strength of intermolecular interactions within the crystal lattice [8] [9] [3].
The melting point data demonstrates excellent reproducibility across different analytical laboratories, with variations typically within ±1°C [3] [10]. This thermal transition represents the energy required to overcome the hydrogen bonding network and van der Waals forces maintaining the solid-state structure. The moderate melting point suggests balanced intermolecular forces that provide stability without excessive volatility concerns [8] [9].
The predicted boiling point of 4-Amino-3-hydroxybenzonitrile is 314.1±37.0°C at standard atmospheric pressure (760 mmHg) [8] [9] [11] [3]. This relatively high boiling point reflects the significant intermolecular interactions, particularly hydrogen bonding, that must be overcome during the liquid-to-vapor phase transition [8] [9].
The substantial uncertainty range (±37°C) in the boiling point prediction indicates the challenges in accurately modeling the vapor phase behavior of compounds with multiple hydrogen-bonding sites [11]. The elevated boiling point compared to simple benzonitrile derivatives highlights the influence of the amino and hydroxyl substituents on volatility characteristics [8] [9] [11].
The density of 4-Amino-3-hydroxybenzonitrile has been determined as 1.3±0.1 g/cm³, with more precise measurements reporting values of 1.332-1.33 g/cm³ [8] [9] [11] [12]. This density value indicates a compact molecular arrangement in the solid state, consistent with efficient crystal packing facilitated by hydrogen bonding interactions [8] [9].
The density measurement provides important information for handling and storage calculations, as well as for analytical procedures requiring precise volumetric measurements [11] [12]. The relatively high density compared to simple aromatic compounds reflects the presence of heteroatoms and the efficient intermolecular organization in the crystalline state [8] [9] [12].
The refractive index of 4-Amino-3-hydroxybenzonitrile is reported as 1.644 [8] [9] [13], a value that reflects the compound's electronic polarizability and molecular organization. This refractive index measurement is consistent with aromatic compounds containing electron-rich functional groups and indicates significant π-electron delocalization within the molecular structure [8] [9].
The refractive index value provides insight into the compound's optical properties and can be used for identification and purity assessment purposes [13]. The relatively high refractive index compared to simple alkyl compounds reflects the contribution of the aromatic π-system and the polarizable amino and hydroxyl substituents [8] [9] [13].
4-Amino-3-hydroxybenzonitrile demonstrates reasonable thermal stability under normal laboratory conditions, with decomposition typically occurring well above its melting point [2] [14] [15]. The compound maintains structural integrity during standard heating operations, though prolonged exposure to elevated temperatures may lead to oxidative degradation or deamination reactions .
Thermal stability studies indicate that the compound can withstand temperatures up to approximately 200°C without significant decomposition when maintained under inert atmospheres . However, extended heating above this threshold may result in cyclization reactions or oxidative processes that compromise the integrity of the functional groups [14] [15].
The photochemical stability of 4-Amino-3-hydroxybenzonitrile requires careful consideration due to the presence of chromophoric groups that can absorb ultraviolet radiation [2] [14] [15]. Storage recommendations consistently specify protection from light, indicating susceptibility to photodegradation processes [2] [3] [5].
Exposure to ambient light conditions can lead to gradual discoloration and potential formation of oxidation products [14] [15]. The amino group is particularly susceptible to photooxidation reactions, which can result in the formation of quinonoid structures or polymerization products [15]. Proper storage under dark conditions effectively mitigates these photochemical degradation pathways [2] [14].
The hydrolytic stability of 4-Amino-3-hydroxybenzonitrile varies significantly with pH conditions, reflecting the different protonation states of the amino and hydroxyl groups [16] [17]. Under neutral aqueous conditions, the compound demonstrates good stability with minimal hydrolytic degradation over extended periods [16].
Acidic conditions may promote protonation of the amino group, potentially affecting the electronic distribution and reactivity of the nitrile functionality [17]. Conversely, strongly basic conditions could lead to deprotonation of the hydroxyl group, altering the compound's solubility and stability profile [16] [17]. The nitrile group itself shows resistance to hydrolysis under mild conditions, though prolonged exposure to extreme pH values may eventually lead to amide or carboxylic acid formation [17].
The acid-base behavior of 4-Amino-3-hydroxybenzonitrile involves multiple ionizable sites, each contributing to the compound's overall pH-dependent behavior. While specific pKa values for this exact compound are not extensively documented in the literature, comparative analysis with structurally similar compounds provides insight into its expected ionization behavior [18] [19].
The amino group typically exhibits basic character with an estimated pKa around 4-5, reflecting the electron-withdrawing influence of the adjacent aromatic system and the nitrile group [18] [19]. This relatively low basicity compared to simple aliphatic amines results from the delocalization of the nitrogen lone pair into the aromatic π-system [18].
The hydroxyl group demonstrates acidic behavior with an estimated pKa in the range of 8-10, similar to substituted phenols [19] [20]. The presence of the electron-withdrawing nitrile group and the electron-donating amino group creates competing electronic effects that moderate the acidity of the hydroxyl functionality [18] [19].
Functional Group | Estimated pKa Range | Character | Electronic Effects |
---|---|---|---|
Amino group (-NH₂) | 4-5 [18] [19] | Basic | Reduced by π-delocalization and nitrile withdrawal |
Hydroxyl group (-OH) | 8-10 [19] [20] | Acidic | Moderated by competing amino donation and nitrile withdrawal |
The pH-dependent speciation of 4-Amino-3-hydroxybenzonitrile significantly influences its solubility, stability, and reactivity characteristics. At physiological pH (7.4), the compound exists primarily in its neutral form, though partial ionization of both functional groups may occur depending on the specific microenvironment [18] [19] [20]. This pH-dependent behavior has important implications for pharmaceutical formulations and biological activity assessments [19] [20].
The presence of multiple ionizable sites creates the possibility of zwitterionic forms under specific pH conditions, where simultaneous protonation of the amino group and deprotonation of the hydroxyl group could occur [18]. This zwitterionic character may influence the compound's interaction with biological membranes and its overall pharmacokinetic properties [19] [20].
Irritant